Regioisomeric Differentiation: para-Nitro vs. meta-Nitro Substitution
In a directly analogous non-symmetrical furan-amidine series targeting NRH:quinone oxidoreductase 2 (NQO2), the para-nitro regioisomer exhibited an IC₅₀ of 15 nM, whereas the meta-nitro regioisomer showed reduced potency, demonstrating that the position of the nitro group on the phenyl ring is a critical determinant of target engagement [1]. By inference, the para-nitro substitution in N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide (target compound) may confer superior NQO2 inhibitory potential compared to its meta-nitro analog N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)ethanediamide.
| Evidence Dimension | NQO2 inhibition potency (regioisomeric comparison) |
|---|---|
| Target Compound Data | Not directly measured (para-nitro regioisomer) |
| Comparator Or Baseline | meta-Nitro furan-amidine analog: reduced potency relative to para-nitro; most active para-nitro compounds in the series: IC₅₀ = 15 nM |
| Quantified Difference | Qualitative; para-nitro substitution confers enhanced potency in this chemotype (class-level inference) |
| Conditions | NQO2 enzymatic assay; furan-amidine scaffold series |
Why This Matters
For procurement in NQO2-targeted cancer or neurodegeneration research, the para-nitro regioisomer is predicted to be the active configuration, making the 3-nitro analog an unsuitable substitute.
- [1] CureHunter. Non-symmetrical furan-amidines as novel leads for the treatment of cancer and malaria. (PubMed PMID: 26854376). View Source
